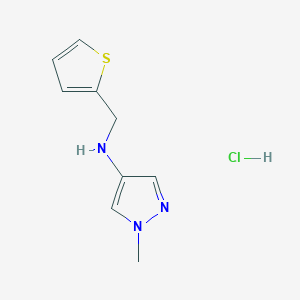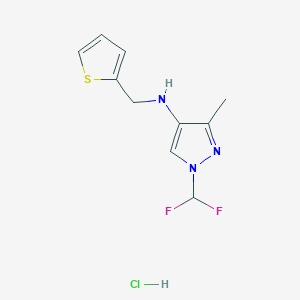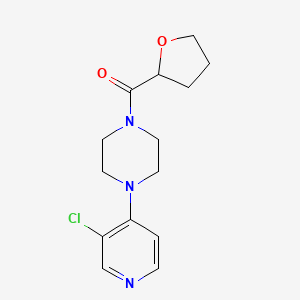![molecular formula C20H22N4O2 B12231123 2-phenyl-5-[(4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12231123.png)
2-phenyl-5-[(4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-5-[(4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound featuring a unique structure that combines several heterocyclic moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5-[(4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multiple steps, including the formation of the indazole and pyrrole rings. One efficient method involves the enantioselective synthesis of 2-phenyl-4,5,6,7-tetrahydro-1H-indoles containing chiral substituents at the nitrogen atom. This process includes the opening of the epoxide fragment of 1-phenylethynyl-7-oxabicyclo[4.1.0]heptane with chiral amines and/or amino acid esters, followed by intramolecular, metal-catalyzed cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of related indole derivatives often involves scalable processes that can be adapted for large-scale production. These methods typically employ readily available reagents and catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-5-[(4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield epoxides, while reduction reactions can produce various reduced derivatives of the compound.
Scientific Research Applications
2-phenyl-5-[(4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenyl-5-[(4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s indazole moiety is known to inhibit enzymes such as cyclo-oxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, it may interact with other cellular targets to exert its biological activities.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4,5,6,7-tetrahydro-1H-indoles: These compounds share a similar indole structure and exhibit comparable biological activities.
Indazole derivatives: Compounds like 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole possess similar anti-inflammatory properties.
Uniqueness
2-phenyl-5-[(4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its combination of indazole and pyrrole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H22N4O2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
5-phenyl-2-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C20H22N4O2/c25-19-15-10-23(12-18-14-8-4-5-9-17(14)21-22-18)11-16(15)20(26)24(19)13-6-2-1-3-7-13/h1-3,6-7,15-16H,4-5,8-12H2,(H,21,22) |
InChI Key |
UVBASLCLOWNXGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CN3CC4C(C3)C(=O)N(C4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-cyclopropanecarbonylpiperidine](/img/structure/B12231041.png)
![3-[4-(4-Bromophenyl)piperazin-1-yl]-1-cyclopropyl-1,2-dihydropyrazin-2-one](/img/structure/B12231050.png)
![3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B12231052.png)

![3-(3-Chlorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B12231064.png)
![4-Cyclopropyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12231075.png)
![1-(2-furyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12231083.png)

![N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12231097.png)
![2-Benzyl-5-[(2-methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12231101.png)
![1-Cyclopentyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B12231105.png)
![5-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]piperidin-2-one](/img/structure/B12231111.png)

![N-[1-(3-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B12231120.png)
